molecular formula C11H9LiN2O3 B2555627 Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate CAS No. 2089255-92-3

Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate

Cat. No.: B2555627
CAS No.: 2089255-92-3
M. Wt: 224.14
InChI Key: IGDUINZVAHQXJK-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate is a compound that features a lithium ion coordinated with a 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate ligand. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate typically involves the reaction of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by purification through recrystallization .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce partially or fully reduced oxadiazole rings .

Scientific Research Applications

Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate is unique due to the presence of the benzyl group, which can significantly influence its biological activity and chemical reactivity. This structural feature distinguishes it from other oxadiazole derivatives and may contribute to its specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

lithium;2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3.Li/c14-11(15)7-10-12-9(13-16-10)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDUINZVAHQXJK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)CC2=NOC(=N2)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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